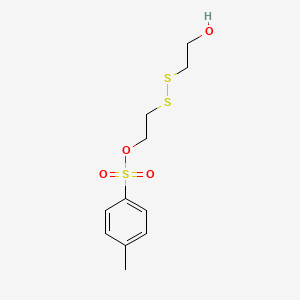
2-hydroxyethyl disulfide mono-Tosylate
説明
2-Hydroxyethyl disulfide mono-tosylate is a cleavable linker compound employed in the synthesis of antibody-drug conjugates (ADCs) .
Molecular Structure Analysis
The molecular structure of 2-hydroxyethyl disulfide mono-Tosylate contains total 34 bond(s); 18 non-H bond(s), 8 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 1 disulfide(s) and 1 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis
2-Hydroxyethyl disulfide mono-tosylate is used in the synthesis of antibody-drug conjugates (ADCs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Physical And Chemical Properties Analysis
The molecular weight of 2-hydroxyethyl disulfide mono-Tosylate is 308.44 and its formula is C11H16O4S3 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .科学的研究の応用
Polymer Chemistry
Application Summary
2-hydroxyethyl disulfide mono-Tosylate is used in the synthesis of cyclodextrin-based polymers. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with a broad range of hydrophobic guests. They find important uses in different fields such as pharmacy, cosmetics, biomedicine, textiles, and food domain due to their unique properties.
Methods of Application/Experimental Procedures
The compound is used as a functional group in the synthesis of cyclodextrin derivatives. These derivatives are then used in various polymerization techniques such as ATRP (atom transfer radical polymerisation), ROP (ring opening polymerisation), and RAFT (reversible addition–fragmentation chain-transfer) polymerisation.
Results/Outcomes
The use of 2-hydroxyethyl disulfide mono-Tosylate in the synthesis of cyclodextrin-based polymers has led to the development of new CD-based materials for different types of applications.
Material Science
Application Summary
2-hydroxyethyl disulfide mono-Tosylate is used in the synthesis of yellowing-resistant waterborne polyurethane. Waterborne polyurethane is renowned for its lightweight properties, excellent insulation capabilities, and corrosion resistance, and has found extensive application in fields such as construction, automotive, leather, and thermal insulation.
Methods of Application/Experimental Procedures
The compound is introduced as a chain extender in the synthesis process of polyurethane. When the disulfide bonds absorb heat, they undergo cleavage, yielding thiols that spontaneously recombine into disulfide bonds at ambient temperatures. This allows for the continuous breaking and reformation of disulfide bonds to absorb heat.
Results/Outcomes
The introduction of 2-hydroxyethyl disulfide mono-Tosylate into the synthesis process of polyurethane has resulted in the production of yellowing-resistant polyurethane. This enhances the material’s resistance to oxidative aging manifestations like yellowing, cracking, and diminished mechanical performance, significantly extending its utility.
Pharmaceutical Industry
Application Summary
2-hydroxyethyl disulfide mono-Tosylate is commonly used in the pharmaceutical industry as a reagent in the synthesis of drugs, particularly those with thiol (-SH) groups .
Methods of Application/Experimental Procedures
The compound is used as a functional group in the synthesis of pharmaceutical drugs. The presence of both a hydroxyl (-OH) and a sulfide (-S-S-) functional group, as well as a tosylate (-OTs) group, makes it a versatile reagent in drug synthesis .
Results/Outcomes
The use of 2-hydroxyethyl disulfide mono-Tosylate in drug synthesis has led to the development of various pharmaceutical drugs, particularly those with thiol (-SH) groups .
Antibody-Drug Conjugates (ADCs)
Application Summary
2-Hydroxyethyl disulfide mono-tosylate is a cleavable linker compound employed in the synthesis of antibody-drug conjugates (ADCs) .
Methods of Application/Experimental Procedures
The compound is used as a linker in the synthesis of ADCs. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Results/Outcomes
The use of 2-hydroxyethyl disulfide mono-Tosylate as a linker in the synthesis of ADCs has led to the development of new ADCs for cancer treatment .
PEG Linkers
Application Summary
2-hydroxyethyl disulfide mono-Tosylate is a cleavable PEG (Polyethylene Glycol) linker . PEG linkers are used in the development of various pharmaceutical and biotechnological applications due to their water solubility, lack of toxicity, and resistance to protein binding .
Methods of Application/Experimental Procedures
The compound is used as a linker in the synthesis of PEGylated compounds. PEGylation is the process of covalently attaching PEG to another molecule, such as a drug or therapeutic protein .
Results/Outcomes
The use of 2-hydroxyethyl disulfide mono-Tosylate as a PEG linker has led to the development of PEGylated compounds with improved solubility, stability, and bioavailability .
Safety And Hazards
特性
IUPAC Name |
2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNYSBAUKADEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxyethyl disulfide mono-Tosylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



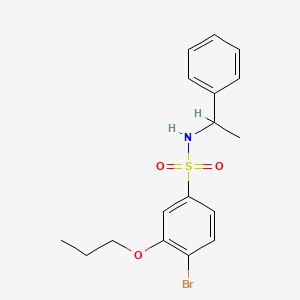
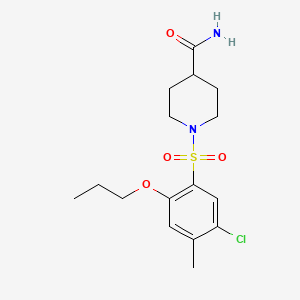
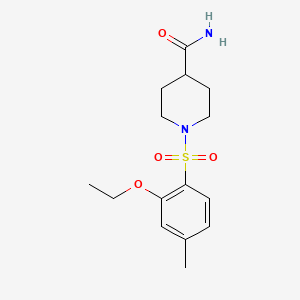
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)
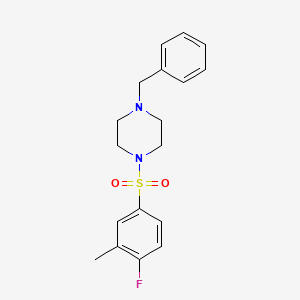
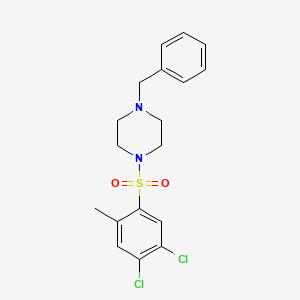
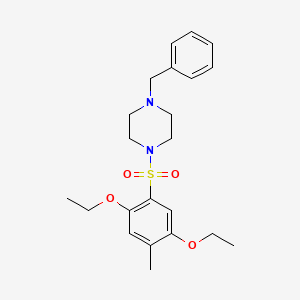
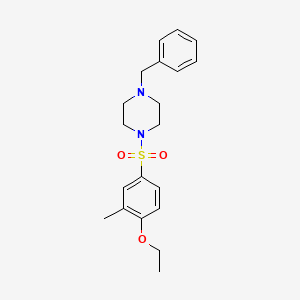
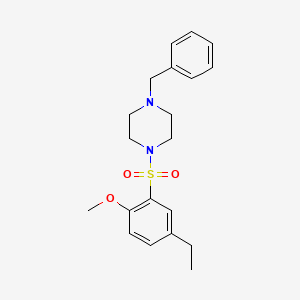
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)